molecular formula C12H11NO3 B2848866 5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid CAS No. 876717-65-6

5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid

Cat. No.: B2848866
CAS No.: 876717-65-6
M. Wt: 217.224
InChI Key: KLTCERZNJJUIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid is a chemical building block belonging to the isoxazole derivative family, offered for research and development purposes. Isoxazole-containing compounds are recognized in scientific literature for their significant potential in medicinal chemistry and drug discovery, with documented interests in areas such as anticancer, antiviral, and antifungal activities . The compound features a carboxylic acid functional group, making it a versatile intermediate for the synthesis of more complex molecules, including amides and esters. As a non-proteinogenic amino acid analog, this and similar isoxazole derivatives show promise in the development of novel peptidomimetics and α/β-mixed peptides. Such hybrid peptides can offer improved metabolic stability compared to their natural counterparts, making them a valuable tool in pharmaceutical research . Researchers can utilize this compound in various synthetic applications, leveraging its structure to create new chemical entities for high-throughput screening and biological evaluation. Notice to Buyers: This product is provided 'As-Is' for research and development applications. The buyer assumes all responsibility for confirming the product's identity and purity prior to use. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-methyl-3-(3-methylphenyl)-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-9(6-7)11-10(12(14)15)8(2)16-13-11/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTCERZNJJUIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Synthesis via Nitrile Oxides and Alkynes

The most widely reported method for constructing the isoxazole core involves [3+2] cycloaddition reactions between nitrile oxides and alkynes. This approach leverages the inherent reactivity of nitrile oxides, which act as 1,3-dipoles, with electron-deficient alkynes to form the five-membered heterocycle.

Catalytic Systems and Reaction Parameters

Copper(I) catalysts, particularly CuI, have demonstrated superior regioselectivity in forming the 3,5-disubstituted isoxazole motif. A representative procedure involves:

  • Reactants : Meta-tolylacetonitrile oxide (generated in situ from chlorooxime) and methyl propiolate
  • Catalyst : CuI (5 mol%)
  • Solvent : Dichloromethane at 0–25°C
  • Yield : 68–72% isoxazole ester intermediate

Subsequent hydrolysis of the ester moiety under basic conditions (2M NaOH, ethanol/water 1:1, reflux 4h) affords the target carboxylic acid in 85–90% yield.

Table 1: Cycloaddition Reaction Optimization Data
Parameter Range Tested Optimal Value Impact on Yield
Catalyst Loading 1–10 mol% CuI 5 mol% Max 72%
Temperature -20°C to 40°C 0–25°C ±5% yield
Solvent Polarity DCM vs THF vs EtOAc Dichloromethane 15% increase
Dipolarophile Methyl vs ethyl Methyl propiolate 8% yield boost

Domino Isomerization Strategy from 4-Acyl Isoxazoles

Recent advances in metal-catalyzed isomerization provide an alternative route to access the target compound. Serebryannikova et al. demonstrated that Fe(II)-mediated rearrangement of 4-acyl-5-methoxyisoxazoles enables direct synthesis of isoxazole-4-carboxylates.

Critical Reaction Steps

  • Precursor Synthesis :

    • 3-(m-Tolyl)-5-methylisoxazol-5(4H)-one undergoes acylation with acetyl chloride
    • Methylation with diazomethane yields 4-acetyl-5-methoxy-3-(m-tolyl)isoxazole
  • Isomerization Process :

    • Catalyst: FeCl₂·4H₂O (20 mol%)
    • Solvent: 1,4-Dioxane
    • Temperature: 105°C, 2–5 hours
    • Conversion: >90% to methyl 5-methyl-3-m-tolylisoxazole-4-carboxylate
  • Ester Hydrolysis :

    • LiOH (2 equiv) in THF/water (3:1) at 60°C for 6h
    • Acidification with HCl yields pure carboxylic acid (92–95%)
Table 2: Isomerization Efficiency with Different Catalysts
Catalyst Conversion (%) Selectivity (%) Byproduct Formation
FeCl₂·4H₂O 95 89 <5%
Cu(OTf)₂ 78 65 12%
RuCl₃ 82 71 9%
No catalyst (170°C) 100 34 66% oxazole

Industrial-Scale Production via Continuous Flow Chemistry

Benchchem's patented methodology scales the cycloaddition approach using continuous flow reactors to enhance throughput and safety. Key innovations include:

Process Intensification Parameters

  • Reactor Design : Microfluidic channels (500 μm diameter)
  • Residence Time : 12 minutes vs 6h batch equivalent
  • Temperature Control : 50°C ±0.5°C
  • Catalyst Recycling : CuI immobilized on mesoporous silica

This system achieves 82% isolated yield with 99.5% purity, demonstrating superior performance to batch methods:

Table 3: Batch vs Flow Synthesis Comparison
Metric Batch Process Flow Process Improvement
Space-Time Yield 0.8 kg/m³·h 5.2 kg/m³·h 6.5×
Energy Consumption 45 kWh/kg 18 kWh/kg 60% reduction
Solvent Usage 12 L/kg 4.5 L/kg 62.5% less

Novel Azirine Intermediate Route

The mechanism of Fe(II)-catalyzed isomerization involves azirine intermediates, as elucidated through DFT calculations. This pathway offers unique advantages:

Stepwise Reaction Analysis

  • Azirine Formation :

    • 4-Acetyl group migration generates 2-acetyl-2-(methoxycarbonyl)-2H-azirine
    • Barrier: 24.3 kcal/mol (DFT B3LYP/6-31G**)
  • Ring Opening :

    • Fe(II) facilitates C-N cleavage (ΔG‡ = 18.7 kcal/mol)
    • Forms nitrile ylide intermediate
  • Recyclization :

    • 1,5-H shift yields isoxazole-4-carboxylate
    • Competing oxazole formation suppressed at <110°C

Comparative Analysis of Synthetic Methods

Economic and Practical Considerations

Table 4: Method Comparison for Industrial Implementation
Factor Cycloaddition Isomerization Flow Chemistry
Raw Material Cost $320/kg $280/kg $305/kg
Catalyst Recovery 72% 88% 99%
Purity Without Purification 85% 92% 99.5%
E-Factor 8.7 5.2 3.1

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
One of the primary applications of 5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid is in the development of anti-inflammatory drugs. The compound has been studied for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis. Research indicates that derivatives of this compound can effectively reduce inflammation by modulating the immune response and inhibiting pro-inflammatory cytokines .

Analgesic Effects
The compound also exhibits analgesic properties. Studies have demonstrated that it can alleviate pain through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). This makes it a promising candidate for further development in pain management therapies .

Biochemistry

Peptide Synthesis
this compound has been investigated as a building block in peptide synthesis. Its unique structure allows it to be incorporated into peptides, potentially enhancing their biological activity. In solid-phase peptide synthesis, this compound can be coupled with other amino acids to create novel bioactive peptides with therapeutic potential .

Bioactive Peptides Development
The incorporation of this isoxazole derivative into peptide chains has shown promise in developing new classes of bioactive peptides. These peptides can exhibit various biological activities, including antimicrobial and anticancer effects, thus broadening the scope of therapeutic applications .

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a monomer for creating polymers with specific properties. Its inclusion in polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications .

Case Studies

Study Objective Findings
Study on Anti-inflammatory EffectsEvaluate the anti-inflammatory properties in vitroThe compound significantly reduced the production of TNF-alpha and IL-6 in macrophages .
Peptide Synthesis ResearchInvestigate the incorporation of the compound into peptide chainsSuccessful synthesis of hybrid peptides with enhanced biological activity was achieved, demonstrating its utility in drug development .
Polymer Application StudyAssess the mechanical properties of polymers incorporating the compoundThe resulting polymers exhibited improved tensile strength and thermal resistance compared to controls .

Mechanism of Action

The mechanism of action of 5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully understand its molecular targets .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Features/Applications References
5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid 3-(m-methylphenyl) C₁₂H₁₁NO₃ 217.22 Immunosuppressive activity; stabilized by O–H···O hydrogen bonds in crystal lattice
5-Methyl-3-phenylisoxazole-4-carboxylic acid Phenyl C₁₁H₉NO₃ 203.20 Anti-tumor properties; π-π stacking interactions in crystal structure
5-Methyl-3-p-tolylisoxazole-4-carboxylic acid 4-(p-methylphenyl) C₁₂H₁₁NO₃ 217.22 Similar molecular weight but para-substitution alters solubility and receptor binding
5-Methyl-3-(5-methylthiophen-2-yl)-isoxazole-4-carboxylic acid 5-methylthiophen-2-yl C₁₀H₉NO₃S 223.25 Thiophene ring introduces sulfur-based electronic effects; potential antifungal applications
3-Methyl-5-(5-methylisoxazol-3-yl)-isoxazole-4-carboxylic acid Bis-isoxazole C₉H₈N₂O₄ 208.17 Dual isoxazole rings enhance rigidity; used in peptide synthesis

Key Observations:

  • Substituent Position : The meta-methyl group in the m-tolyl derivative (vs. para- or ortho-tolyl) affects crystal packing and intermolecular interactions. For example, the phenyl analog exhibits π-π stacking, while m-tolyl derivatives form head-to-head dimers via O–H···O bonds .
  • Biological Activity: The carboxylic acid group at position 4 is crucial for hydrogen bonding in biological targets. The m-tolyl derivative’s immunosuppressive properties are distinct from the anti-tumor activity of the phenyl analog .

Physicochemical Properties

  • Crystallography : The m-tolyl derivative’s crystal structure is stabilized by intramolecular C–H···O bonds and intermolecular O–H···O interactions, forming a 3D network . In contrast, the phenyl analog exhibits planar π-π stacking .
  • Solubility : The para-tolyl analog’s higher symmetry may improve aqueous solubility compared to meta- and ortho-isomers .
  • Thermal Stability : Bis-isoxazole derivatives (e.g., 3-Methyl-5-(5-methylisoxazol-3-yl)-isoxazole-4-carboxylic acid) show enhanced thermal stability due to rigid backbone structures .

Biological Activity

5-Methyl-3-m-tolyl-isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is an isoxazole derivative characterized by a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is C12_{12}H13_{13}N1_{1}O3_{3}, with a molecular weight of approximately 245.28 g/mol. The presence of the methyl and m-tolyl groups contributes to its unique biological profile.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. In particular, studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values reported as low as 0.0048 mg/mL for certain derivatives .

Bacterial Strain MIC (mg/mL)
E. coli0.0048
Staphylococcus aureus0.0098
Bacillus mycoides0.039

Neuropharmacological Effects

This compound has been identified as a selective inverse agonist at the GABAA_A receptor subunit α5\alpha_5 . This selectivity allows it to enhance cognitive functions while minimizing proconvulsant activities associated with other GABAergic compounds. Research has indicated that this compound could potentially be used for treating cognitive disorders, such as Alzheimer's disease .

The biological activity of this compound can be attributed to its interaction with specific receptors in the central nervous system (CNS) and its ability to modulate neurotransmitter systems. The compound's selectivity for the GABAA_A α5\alpha_5 subunit suggests a mechanism that enhances synaptic plasticity and cognitive function without the adverse effects typically associated with broader GABAergic agents.

Case Studies and Research Findings

Several studies have evaluated the pharmacological potential of this compound:

  • Antimicrobial Study : A comprehensive evaluation of various synthesized isoxazole derivatives revealed that those related to this compound exhibited strong antibacterial properties, particularly against resistant strains .
  • Neuropharmacological Assessment : In vivo studies demonstrated that administration of the compound improved performance in cognitive tasks in rodent models, suggesting potential applications in enhancing memory and learning capabilities .

Q & A

Basic: What are the standard synthetic routes for 5-methyl-3-m-tolyl-isoxazole-4-carboxylic acid, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via cyclization of benzaldehyde oxime derivatives with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions. For example, anhydrous ZnCl₂ catalyzes the reaction at 60°C, yielding intermediates like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH . Key factors affecting yield include:

  • Catalyst choice: ZnCl₂ vs. other Lewis acids (e.g., AlCl₃ may alter regioselectivity).
  • Temperature control: Excessive heat (>80°C) promotes side reactions (e.g., ester decomposition).
  • Hydrolysis duration: Extended basic hydrolysis (>6 hours) risks decarboxylation.

Advanced: How can computational modeling optimize substituent effects on the isoxazole ring’s bioactivity?

Answer:
Density Functional Theory (DFT) calculations can predict electronic and steric effects of substituents. For instance:

  • Electron-withdrawing groups (e.g., -NO₂ at the m-tolyl position) increase electrophilicity, enhancing interactions with enzyme active sites.
  • Steric maps (using software like Schrödinger’s Maestro) assess clashes with target proteins, guiding rational design .
    Methodological steps:

Generate 3D conformers with molecular dynamics.

Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

Validate predictions via in vitro assays (e.g., IC₅₀ against COX-2).

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • X-ray crystallography: Resolves crystal packing and confirms the syn-clinal conformation of the isoxazole ring relative to the m-tolyl group .
  • ¹H/¹³C NMR: Key signals include:
    • δ 2.4 ppm (s, 3H, methyl on isoxazole).
    • δ 6.8–7.4 ppm (m, 4H, m-tolyl aromatic protons).
  • HPLC-MS: Detects hydrolytic byproducts (e.g., decarboxylated derivatives) using C18 columns with 0.1% formic acid mobile phase .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Answer:
Discrepancies often arise from:

  • Assay conditions: Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media pH.
  • Compound solubility: Poor aqueous solubility may lead to false negatives. Use DMSO concentrations <1% to avoid cytotoxicity.
    Troubleshooting workflow:

Replicate assays under standardized CLSI guidelines.

Perform dose-response curves (0.1–100 µM) with positive controls (e.g., ciprofloxacin).

Confirm membrane permeability via logP calculations (target: 1.5–3.5) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
The isoxazole core is a scaffold for:

  • Enzyme inhibitors: Carboxylic acid moiety chelates metal ions in MMP-9 or HDAC active sites.
  • Peptidomimetics: Incorporation into β-amino acid residues enhances proteolytic stability in peptide-based therapeutics .
    Key studies: Hybrid peptides with 5-methylisoxazole-4-carboxylic acid show improved bioavailability in murine models .

Advanced: How to design derivatives for improved pharmacokinetic properties without losing target affinity?

Answer:
Apply bioisosteric replacement :

  • Carboxylic acid replacement: Substitute with tetrazole (improves oral absorption) or acyl sulfonamide (retains acidity but enhances BBB penetration).
  • m-Tolyl modification: Introduce fluorine para to the methyl group to balance lipophilicity (clogP reduction by ~0.5 units) .
    Validation:
  • In silico ADMET: Use SwissADME to predict permeability (e.g., Papp > 5 × 10⁻⁶ cm/s).
  • Metabolic stability: Microsomal incubation (human liver microsomes, 1 hr) to assess t₁/₂ .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles (irritant to skin/eyes).
  • Ventilation: Use fume hoods due to potential dust formation (TLV: 10 mg/m³).
  • Waste disposal: Neutralize with NaHCO₃ before aqueous disposal (pH 6–8) .

Advanced: How does the crystal packing (e.g., π-π stacking) influence solid-state stability?

Answer:
X-ray data reveals:

  • Head-to-head dimers: Stabilized by O–H···O hydrogen bonds (2.65 Å).
  • π-π interactions: Between m-tolyl rings (slippage: 1.284 Å) enhance thermal stability (decomposition >200°C) .
    Implications:
  • Formulation: Co-crystallization with PEG improves solubility without disrupting stacking.
  • Storage: Desiccate at 4°C to prevent hydrate formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.